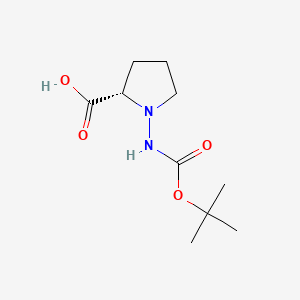L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)-
CAS No.: 77821-22-8
Cat. No.: VC3823552
Molecular Formula: C10H18N2O4
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 77821-22-8 |
|---|---|
| Molecular Formula | C10H18N2O4 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | (2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)11-12-6-4-5-7(12)8(13)14/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t7-/m0/s1 |
| Standard InChI Key | PBLCAESKICYLIR-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NN1CCC[C@H]1C(=O)O |
| SMILES | CC(C)(C)OC(=O)NN1CCCC1C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NN1CCCC1C(=O)O |
Introduction
Chemical Structure and Nomenclature
Boc-L-proline is a bicyclic compound consisting of a pyrrolidine ring (the core structure of proline) substituted with a Boc group at the nitrogen atom. The IUPAC name, (2S)-1-[(tert-butoxycarbonyl)]pyrrolidine-2-carboxylic acid, reflects its stereochemistry: the carboxylic acid group at position 2 and the Boc-protected amine at position 1 of the pyrrolidine ring . The Boc group, (C₄H₉)₃COC(O)−, is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions .
The molecular formula of Boc-L-proline is C₁₀H₁₇NO₄, with a molecular weight of 215.25 g/mol . X-ray crystallography studies confirm its (S)-configuration at the α-carbon, which is critical for maintaining the stereochemical integrity of peptides during synthesis .
Physicochemical Properties
Boc-L-proline exhibits distinct physical and chemical properties that influence its handling and applications:
The compound’s solubility in polar solvents like acetic acid and methanol facilitates its use in liquid-phase synthesis . Its optical rotation, a critical quality control parameter, confirms enantiomeric purity (>98% ee) .
Synthesis and Large-Scale Production
Conventional Synthesis
Boc-L-proline is typically synthesized via the reaction of L-proline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or DMAP (4-dimethylaminopyridine) . The reaction proceeds under mild conditions (0–25°C) in tetrahydrofuran (THF) or dioxane, yielding the Boc-protected derivative with high efficiency .
Industrial-Scale Optimization
Recent advances focus on eco-friendly and scalable methods. Tamboli et al. (2020) developed a chromatography-free process using nosyl fluoride as a fluorinating agent to synthesize Boc-protected 4-fluoro-L-proline, achieving >99% purity on a kilogram scale . This method eliminates hazardous solvents and reduces waste, aligning with green chemistry principles .
Applications in Research and Industry
Peptide Synthesis
The Boc group’s orthogonality to other protecting groups (e.g., Fmoc) enables sequential deprotection in solid-phase peptide synthesis (SPPS). Boc-L-proline is critical for constructing proline-rich motifs in collagen models and therapeutic peptides . For example, it is a key intermediate in daclatasvir, an HCV NS5A inhibitor .
Drug Development
Proline derivatives are explored for their conformational rigidity, which enhances drug binding affinity. Boc-L-proline serves as a precursor to fluorinated analogs like Boc-4-fluoro-L-proline, which exhibit potent activity against αvβ1 integrins (IC₅₀ = 0.02 nM) . Such compounds are investigated for cancer therapy and fibrosis treatment .
Bioconjugation and Materials Science
The carboxylic acid moiety of Boc-L-proline enables covalent attachment to polymers and nanoparticles. This property is leveraged in drug delivery systems, where proline-based linkers improve payload stability . Additionally, Boc-L-proline derivatives are incorporated into polymers for biodegradable packaging and biomedical devices .
Recent Advances and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume